molecular formula C8H7NO2S B11794467 3-(2-Ethylthiazol-4-yl)propiolic acid

3-(2-Ethylthiazol-4-yl)propiolic acid

Cat. No.: B11794467
M. Wt: 181.21 g/mol
InChI Key: KRULACNLQJYNLY-UHFFFAOYSA-N
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Description

3-(2-Ethylthiazol-4-yl)propiolic acid is a heterocyclic compound that contains a thiazole ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

One common method involves the reaction of 2-ethylthiazole with propiolic acid under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-(2-Ethylthiazol-4-yl)propiolic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Ethylthiazol-4-yl)propiolic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s propiolic acid moiety can also undergo reactions that modify its activity and interactions within biological systems .

Comparison with Similar Compounds

3-(2-Ethylthiazol-4-yl)propiolic acid can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3-(2-ethyl-1,3-thiazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H7NO2S/c1-2-7-9-6(5-12-7)3-4-8(10)11/h5H,2H2,1H3,(H,10,11)

InChI Key

KRULACNLQJYNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C#CC(=O)O

Origin of Product

United States

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